molecular formula C16H15NO6 B6558741 ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate CAS No. 1040662-67-6

ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate

Cat. No.: B6558741
CAS No.: 1040662-67-6
M. Wt: 317.29 g/mol
InChI Key: SVOPEWQCQFMKCH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a benzoate ester

Preparation Methods

The synthesis of ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Comparison with Similar Compounds

Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(5-methoxy-4-oxo-4H-pyran-2-amido)benzoate is a synthetic organic compound that belongs to the class of benzopyran derivatives. Its unique structure, characterized by a methoxy group and a pyranone ring, has attracted significant attention in various fields of biological research. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO6C_{16}H_{15}NO_6 and a molecular weight of 315.29 g/mol. The compound features:

  • Aromatic benzoate moiety : Provides structural stability and potential interactions with biological targets.
  • Pyranone ring : Implicated in various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound appears to induce apoptosis (programmed cell death) through several mechanisms:

  • Inhibition of Cell Proliferation : Research has shown that this compound can inhibit the growth of cancer cells by interfering with cell cycle progression.
  • Induction of Apoptosis : It activates apoptotic pathways, increasing the expression of pro-apoptotic proteins, which leads to cell death in cancerous cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may exert its effects by:

  • Inhibition of Pro-inflammatory Cytokines : this compound can inhibit the release of cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses .
  • Modulation of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation-related damage.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Targeting Enzymes : The compound may inhibit specific kinases and other enzymes that regulate cell proliferation and survival.
  • Interference with Signaling Pathways : By modulating signaling pathways related to apoptosis and inflammation, it can effectively alter cellular responses to stress and damage .

Study on Anticancer Activity

In a study involving various cancer cell lines, this compound demonstrated:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)18Inhibition of proliferation

The results indicated that the compound is particularly effective against breast and cervical cancer cells, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Study

Another investigation focused on the anti-inflammatory properties revealed that treatment with this compound significantly reduced inflammation markers in animal models subjected to induced inflammation:

Treatment GroupInflammation Score Reduction (%)
Control0
Low Dose (10 mg/kg)30
High Dose (50 mg/kg)60

These findings support the compound's potential application in treating inflammatory diseases.

Properties

IUPAC Name

ethyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-3-22-16(20)10-4-6-11(7-5-10)17-15(19)13-8-12(18)14(21-2)9-23-13/h4-9H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOPEWQCQFMKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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